L-[4-3H]Phenylalanine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7279-74-5 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-tritiophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1T |
InChI Key |
COLNVLDHVKWLRT-MVHVPTFXSA-N |
Isomeric SMILES |
[3H]C1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Radiochemical Synthesis and Characterization of L 4 3h Phenylalanine for Research
Methodologies for Tritium (B154650) Labeling at the 4-Position of the Phenylalanine Ring
The introduction of a tritium atom at the 4-position of the phenylalanine aromatic ring can be accomplished through several synthetic strategies. These methods leverage chemo-enzymatic reactions, metal-assisted nucleophilic exchange, and electrophilic substitution on organometallic precursors.
Chemo-enzymatic methods offer a highly specific route to L-[4-³H]Phenylalanine, capitalizing on the stereoselectivity of enzymes. A key enzyme in this approach is Phenylalanine Ammonia (B1221849) Lyase (PAL), which naturally catalyzes the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. turner-biocatalysis.comfrontiersin.org By manipulating reaction conditions, the reverse reaction can be exploited for synthesis.
The process begins with a chemically synthesized precursor, [4-³H]-cinnamic acid. This tritiated intermediate can be prepared from a suitable precursor, such as 4-bromobenzaldehyde, which is reduced with tritium gas and then condensed with malonic acid. The crucial enzymatic step involves the addition of ammonia to the tritiated cinnamic acid, catalyzed by PAL. researchgate.net This reaction is performed in an aqueous buffer system with a high concentration of ammonia to favor the synthesis of the amino acid. The inherent stereospecificity of PAL ensures the exclusive formation of the L-enantiomer, yielding L-[4-³H]Phenylalanine with excellent enantiomeric purity. turner-biocatalysis.comnovartis.com
Copper(I)-catalyzed reactions provide a robust method for labeling aromatic rings via nucleophilic substitution. This technique, often referred to as tritiodehalogenation, utilizes a halogenated precursor, typically 4-bromo-L-phenylalanine or 4-iodo-L-phenylalanine. The process involves the reaction of the halogenated phenylalanine derivative with a tritium source in the presence of a copper(I) catalyst.
The mechanism relies on the ability of the Cu(I) catalyst to facilitate the displacement of the halide with a tritium atom from a tritiated reagent. This method has been successfully applied for the radioiodination of 2-bromo-L-phenylalanine using a Cu(I)-assisted nucleophilic exchange, demonstrating the principle's applicability to halogenated phenylalanine precursors. nih.gov For tritiation, the reaction would be carried out with tritium gas (³H₂) and a catalyst system, often involving a palladium catalyst in conjunction with the copper promoter, to reduce the aryl-halide bond and introduce tritium. This approach is advantageous as the precursor, 4-bromo-L-phenylalanine, is commercially available. nih.gov
Electrophilic destannylation is a powerful technique for introducing radioisotopes into aromatic systems with high regioselectivity. The synthesis begins with the preparation of an organotin precursor, N-protected-L-phenylalanine-4-trialkylstannane. This precursor is synthesized by reacting the corresponding 4-halo-L-phenylalanine derivative with a hexaalkylditin reagent in the presence of a palladium catalyst.
Once the organotin precursor is obtained, it is subjected to an electrophilic substitution reaction using a tritiating agent. A common agent for this purpose is tritiated water (³H₂O) under acidic conditions (e.g., in the presence of trifluoroacetic acid). The acidic medium protonates the aromatic ring, facilitating the cleavage of the carbon-tin bond and its replacement with a tritium atom. The reaction proceeds cleanly and under mild conditions, offering a direct route to label the specific 4-position of the phenyl ring.
Interactive Data Table: Comparison of Synthesis Methodologies
| Methodology | Precursor | Key Reagent/Catalyst | Key Advantages |
|---|---|---|---|
| Chemo-Enzymatic Synthesis | [4-³H]-Cinnamic Acid | Phenylalanine Ammonia Lyase (PAL) | High stereoselectivity (produces L-enantiomer); mild reaction conditions. |
| Copper(I)-Assisted Nucleophilic Exchange | 4-Bromo-L-phenylalanine | Copper(I) salt, Tritium gas (³H₂) | Utilizes readily available precursors; good for catalytic tritiodehalogenation. nih.gov |
| Electrophilic Destannylation | N-protected-L-phenylalanine-4-trialkylstannane | Tritiated water (³H₂O), Acid catalyst | High regioselectivity; mild reaction conditions. |
Assessment of Radiochemical Purity and Enantiomeric Purity in Synthesized L-[4-³H]Phenylalanine
Ensuring the purity of the final product is paramount for its use in research. Two critical parameters are radiochemical purity, which confirms the tritium label is on the desired molecule, and enantiomeric purity, which verifies the correct stereoisomer is present.
Radiochemical Purity: The radiochemical purity is defined as the proportion of the total radioactivity that is present in the desired chemical form of L-phenylalanine. unm.edu This is typically assessed using chromatographic techniques coupled with a radiation detector.
High-Performance Liquid Chromatography (HPLC): Radio-HPLC is the gold standard for determining radiochemical purity. The sample is passed through an HPLC column (e.g., a strong cation exchange [SCX] or reversed-phase [RP] column) that separates L-phenylalanine from potential radioactive impurities. revvity.com The eluent is monitored by both a UV detector (to identify the non-radioactive phenylalanine) and a radioactivity detector to generate a radiochromatogram. Purity is calculated by integrating the peak area of the desired compound and expressing it as a percentage of the total integrated radioactivity.
Thin-Layer Chromatography (TLC): Radio-TLC is a simpler, more rapid method used for routine checks. The sample is spotted on a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is analyzed using a TLC scanner or by scraping sections of the plate and counting them in a liquid scintillation counter.
Enantiomeric Purity: It is crucial to confirm that the synthesized product is the biologically active L-enantiomer, free from its D-counterpart.
Chiral HPLC: This is the most common method for determining enantiomeric purity. The sample is analyzed on an HPLC system equipped with a chiral stationary phase (CSP). These columns are designed to interact differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification. The purity is determined by comparing the peak area of the L-enantiomer to the total area of both enantiomer peaks.
Interactive Data Table: Analytical Techniques for Purity Assessment
| Purity Type | Analytical Technique | Principle | Typical Output |
|---|---|---|---|
| Radiochemical Purity | Radio-HPLC | Separation of radiolabeled compounds based on physicochemical properties, followed by radiation detection. revvity.com | Radiochromatogram showing percentage of radioactivity in the L-Phenylalanine peak. |
| Radiochemical Purity | Radio-TLC | Separation based on differential migration on a stationary phase, followed by radioactivity scanning. | Distribution of radioactivity along the TLC plate. |
| Enantiomeric Purity | Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. nih.gov | Chromatogram showing separated peaks for L- and D-enantiomers, allowing for % ee calculation. |
Quality Control Parameters for Research-Grade L-[4-³H]Phenylalanine
For L-[4-³H]Phenylalanine to be suitable for research applications, it must meet stringent quality control specifications. These parameters ensure the identity, purity, and concentration of the product.
Appearance: The product should be a clear, colorless solution, free of particulate matter.
Radiochemical Purity: Typically, the radiochemical purity must be greater than 97%, as determined by radio-HPLC. revvity.com
Enantiomeric Purity: The enantiomeric excess (e.e.) for the L-enantiomer should be ≥98%.
Specific Activity: This is a measure of the amount of radioactivity per unit mass of the compound, expressed in Curies per millimole (Ci/mmol) or Gigabecquerels per millimole (GBq/mmol). A high specific activity is often required for sensitive binding assays. For L-[2,3,4,5,6-³H]Phenylalanine, specific activities can exceed 70 Ci/mmol. revvity.com
Chemical Purity/Assay: As per pharmacopeia standards for the non-radioactive compound, the assay should be between 98.5% and 101.0%. sigmaaldrich.com
pH: The pH of the solution should be within a specified range, typically between 5.0 and 7.0, to ensure stability.
Concentration: The radioactive concentration, expressed in mCi/mL or MBq/mL, must be accurately determined and reported.
Interactive Data Table: Quality Control Specifications for Research-Grade L-[4-³H]Phenylalanine
| Parameter | Specification | Method of Analysis |
|---|---|---|
| Appearance | Clear, colorless solution | Visual Inspection |
| Radiochemical Purity | ≥ 97% revvity.com | Radio-HPLC |
| Enantiomeric Purity | ≥ 98% L-isomer | Chiral HPLC |
| Specific Activity | Typically >70 Ci/mmol revvity.com | HPLC with mass detection, Liquid Scintillation Counting |
| pH | 5.0 - 7.0 | pH meter |
| Endotoxin | Tested (as per USP/EP if for in vivo use) sigmaaldrich.com | LAL Test |
Methodological Frameworks for L 4 3h Phenylalanine Tracer Studies
In Vivo Tracer Administration Techniques
In vivo studies using L-[4-3H]Phenylalanine are designed to understand metabolic processes within a whole, living organism. The administration technique is a crucial aspect of the experimental design, with the goal of accurately tracing the fate of phenylalanine in the body.
Constant Infusion Protocols
Constant infusion of this compound is a technique used to achieve a steady-state concentration of the tracer in the plasma. This method allows for the calculation of whole-body phenylalanine kinetics, including its rate of appearance and disappearance. By maintaining a constant level of the tracer, researchers can measure the rate of processes such as protein synthesis and oxidation over a specific period.
One application of this protocol is in studying the effects of other substances on muscle protein synthesis. For instance, a constant infusion of [3H]phenylalanine was used to measure the skeletal muscle protein fractional synthetic rate (MPFSR) in rats to investigate the relationship between intramuscular glutamine concentration and the rate of muscle protein synthesis nih.gov. In human studies, primed, constant intravenous infusions of labeled phenylalanine, such as L-[1-13C]phenylalanine, have been employed over 24-hour periods to determine the daily rates of whole-body phenylalanine oxidation and hydroxylation nih.govresearchgate.netcngb.org. These studies have been crucial in estimating the dietary requirements for aromatic amino acids in adults researchgate.netcngb.org.
| Study Focus | Organism | Key Findings |
| Effect of glutamine on muscle protein synthesis | Rats | No direct correlation found between acute changes in intramuscular glutamine and MPFSR. nih.gov |
| Daily phenylalanine oxidation and hydroxylation | Humans | Oral tracer administration resulted in higher estimates of phenylalanine oxidation and hydroxylation compared to intravenous administration. nih.gov |
| Aromatic amino acid requirements | Humans | Whole-body tyrosine balances were negative at low phenylalanine intakes, suggesting inadequacy. cngb.org |
Flooding Dose Methodologies
The flooding dose technique involves administering a large amount of unlabeled phenylalanine along with the this compound tracer. This large dose is intended to rapidly equilibrate the specific radioactivity of the tracer in the plasma and intracellular pools, which is a key assumption for accurately measuring the fractional rate of protein synthesis (FSR) nih.govbangor.ac.ukresearchgate.net. This method provides a snapshot of the in vivo FSR and has been widely used to study protein synthesis in various tissues, particularly skeletal muscle in rats and mice nih.gov.
The technique is valued for its relative simplicity and the short time frame required for measurement, often around 10 minutes after injection nih.gov. The underlying principle is that by "flooding" the system, the specific activity of the precursor pool for protein synthesis (aminoacyl-tRNA) becomes nearly identical to that of the free amino acid pool in the tissue and plasma. This simplifies the calculations needed to determine the rate of protein synthesis nih.govresearchgate.net.
| Organism/System | Tissue of Interest | Primary Measurement | Key Finding |
| Rats/Mice | Skeletal muscle | Fractional rate of protein synthesis (FSR) | Provides a brief snapshot of in vivo FSR. nih.gov |
| Rats | Various tissues | Specific radioactivity of free and protein-bound phenylalanine | Enables calculation of protein synthesis rate within a 10-minute period. nih.gov |
| Humans | Muscle | Rate of protein synthesis | Validated as a useful technique for determining protein synthesis rates in human volunteers. researchgate.net |
| Bivalves (Mytilus edulis) | Gill, mantle | Fractional rates of protein synthesis (ks) | The technique was validated for use in this invertebrate model. bangor.ac.uk |
Intravenous and Intraperitoneal Injection Routes
The route of administration for this compound in tracer studies is critical for ensuring the tracer is effectively distributed throughout the body. Intravenous (IV) and intraperitoneal (IP) injections are common methods employed, particularly in conjunction with the flooding dose technique nih.gov.
Intravenous injection allows for the rapid introduction of the tracer directly into the circulatory system, leading to a swift rise in plasma specific radioactivity. This is often the preferred route for achieving a rapid equilibrium between plasma and tissue amino acid pools, which is a prerequisite for the flooding dose method researchgate.netnih.govnih.gov. Studies have utilized IV infusions of phenylalanine to investigate its effects on physiological processes such as gastric acid secretion nih.gov.
Intraperitoneal injections are another common route, particularly in animal models like rats. This method involves injecting the tracer into the peritoneal cavity, from where it is absorbed into the bloodstream. IP injections of L-phenylalanine have been used to create animal models for studying the biochemical changes associated with conditions like phenylketonuria nih.gov.
Ex Vivo and In Vitro Experimental Designs Utilizing this compound
Ex vivo and in vitro models offer a more controlled environment to study specific cellular and tissue-level processes without the complexities of systemic metabolism.
Isolated Cell and Tissue Preparations
Studying isolated cells and tissues allows for the direct measurement of metabolic processes in a specific cell type or organ. This compound can be used in these preparations to quantify rates of protein synthesis and amino acid metabolism under various experimental conditions.
For example, the rate of protein synthesis in the isolated perfused rat pancreas has been measured by the incorporation of L-[3H]phenylalanine into total protein nih.gov. This ex vivo model allows for the investigation of factors that regulate pancreatic protein synthesis, such as amino acid availability and hormonal stimulation. Similarly, liver cells isolated from rats have been used to measure the metabolism of L-phenylalanine and L-tyrosine, providing insights into how conditions like diabetes and adrenalectomy affect amino acid degradation pathways nih.gov.
| Tissue/Cell Preparation | Organism | Focus of Study | Key Findings |
| Isolated perfused pancreas | Rat | Protein synthesis and amino acid transport | Amino acid transport is not the rate-limiting step for pancreatic protein synthesis. nih.gov |
| Isolated liver cells | Rat | Phenylalanine and tyrosine metabolism | Adrenalectomy and diabetes alter the flux through phenylalanine and tyrosine degradation pathways. nih.gov |
| Perfused jejunal loops | Rat | Phenylalanine absorption kinetics | Distal intestinal resection increases the passive permeability of the jejunum to phenylalanine. nih.gov |
Cell Culture Models for Metabolic and Transport Studies
Cell culture models provide a powerful tool for dissecting the molecular mechanisms of amino acid transport and metabolism. Various cell lines are used to model different tissues and physiological processes. This compound is employed in these models to trace its uptake, incorporation into proteins, and metabolic fate.
The Caco-2 cell line, which differentiates into a monolayer of cells resembling the intestinal epithelium, has been used to study the transepithelial transport of L-phenylalanine nih.gov. These studies have helped to characterize the different transport systems involved in the absorption of this essential amino acid. Other cell lines, such as SV40 3T3 cells, have been used to investigate the regulation of amino acid transport systems, like System L, in response to factors such as cell density nih.gov. In the context of biotechnology, Chinese Hamster Ovary (CHO) cells, which are widely used for the production of biotherapeutics, have been studied to understand their metabolic profiles, including the utilization of amino acids like phenylalanine during cell culture mdpi.com.
| Cell Line | Modeled System/Process | Research Focus | Notable Findings |
| Caco-2 | Human intestinal epithelium | Transepithelial transport of L-phenylalanine | Transport is selective in the apical-to-basolateral direction and involves different mechanisms at each pole. nih.gov |
| SV40 3T3 | General cell transport | Regulation of System L amino acid transport | Cell density modulates the rate of phenylalanine transport. nih.gov |
| Mouse A9 cells | Model for phenylketonuria | Effects of high phenylalanine concentrations | High levels of phenylalanine inhibit protein synthesis and the uptake of other amino acids. nih.gov |
| Human Th2 cells | Immune cell metabolism | Effects of L-phenylalanine on T-cell function | L-phenylalanine acts as a metabolic checkpoint, inducing glycolysis and repressing oxidative phosphorylation. biorxiv.orgbiorxiv.org |
Sample Processing and Isotope Measurement for Kinetic Analysis
Collection and Preparation of Biological Samples (e.g., Tissue Homogenates, Plasma, Blood)
The accurate measurement of L-[4-³H]Phenylalanine incorporation into protein necessitates meticulous collection and preparation of biological samples. The primary goal is to separate the free tracer pool from the protein-bound tracer and to ensure the stability of the samples for subsequent analysis.
Blood and Plasma: Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA or heparin) to prevent clotting. Plasma, the cell-free liquid portion of blood, is then separated by centrifugation. For studies focusing on the kinetics of phenylalanine in circulation, plasma is a critical sample. A common preparation step involves the precipitation of plasma proteins, often using an acid like perchloric acid or trichloroacetic acid. This step effectively separates the free L-[4-³H]Phenylalanine in the supernatant from the proteins, which are pelleted during a subsequent centrifugation step. The resulting supernatant can then be analyzed to determine the specific radioactivity of the plasma phenylalanine pool. For instance, one established HPLC method requires as little as 10 microL of plasma for analysis nih.gov.
Tissue Samples: Tissue samples, such as muscle biopsies, are promptly frozen in liquid nitrogen after collection to halt all metabolic activity and prevent protein degradation. The frozen tissue is then weighed and homogenized. Homogenization is a process where the tissue is mechanically broken down in a suitable buffer, often an acid like perchloric acid, to create a uniform mixture called a homogenate. This process serves to lyse the cells and release their contents.
Following homogenization, the sample is centrifuged to separate the insoluble components, including proteins, from the soluble fraction containing free amino acids. The resulting protein pellet is washed multiple times to remove any contaminating free L-[4-³H]Phenylalanine from the extracellular and intracellular spaces. This ensures that any radioactivity measured in the final protein pellet is exclusively from the tracer that has been incorporated into newly synthesized proteins. The acid-soluble supernatant, containing the free intracellular amino acid pool, is also collected for the determination of precursor specific radioactivity.
Determination of Phenylalanine Specific Radioactivity in Precursor Pools
The calculation of protein synthesis rates relies on the "precursor-product" principle, which requires accurate measurement of the specific radioactivity of the precursor amino acid pool from which proteins are synthesized. The specific radioactivity is defined as the amount of radioactivity (e.g., disintegrations per minute, DPM) per unit amount of the substance (e.g., nanomoles of phenylalanine).
The true precursor for protein synthesis is the aminoacyl-tRNA pool, which directly donates amino acids to the elongating polypeptide chain. However, this pool is very small and difficult to isolate. Therefore, other more accessible pools are often used as surrogates. The choice of the precursor pool is a critical methodological consideration, as using an inappropriate pool can lead to either an underestimation or overestimation of the true protein synthesis rate researchgate.net.
Commonly measured precursor pools include:
Plasma/Extracellular Phenylalanine: This pool is the easiest to sample via blood draws. Its specific radioactivity is often measured from the acid-soluble fraction of plasma.
Intracellular Free Phenylalanine: This pool is sampled from the acid-soluble fraction of a tissue homogenate. It is considered a better representative of the precursor pool than plasma, as it is in closer proximity to the site of protein synthesis.
Research has shown that under certain experimental conditions, such as the administration of a large dose of unlabeled phenylalanine along with the L-[4-³H]Phenylalanine tracer (a "flooding dose" technique), the specific radioactivity of free phenylalanine in tissues rapidly approaches that of the plasma nih.govnih.gov. This creates a steady-state condition where the specific activities of the extracellular, intracellular, and even the phenylalanyl-tRNA pools become virtually identical, simplifying the accurate determination of the true precursor specific radioactivity researchgate.net.
Liquid Scintillation Counting and Radioassay Techniques
The measurement of the tritium (B154650) (³H) in L-[4-³H]Phenylalanine is accomplished through liquid scintillation counting, a highly sensitive method for detecting weak beta-emitting isotopes like tritium. Tritium emits a low-energy beta particle (an electron) with a maximum energy of 18.6 keV dtu.dk.
The fundamental principle of liquid scintillation counting involves the following steps:
Sample Preparation: The biological sample containing the ³H-labeled phenylalanine (e.g., the hydrolyzed protein pellet or the acid-soluble supernatant) is placed in a small transparent or translucent vial.
Addition of Scintillation Cocktail: A "scintillation cocktail" is added to the vial. This is a liquid mixture containing a solvent (often an aromatic hydrocarbon) and one or more fluorescent compounds called fluors or scintillators.
Energy Transfer: The beta particle emitted by the tritium atom collides with the solvent molecules, transferring its energy to them and causing them to become excited.
Light Emission: The excited solvent molecules transfer their energy to the fluor molecules. As the fluors return to their ground state, they release the absorbed energy in the form of photons of light (scintillations).
Detection: The scintillation vial is placed in a light-tight chamber of a liquid scintillation counter. Photomultiplier tubes (PMTs) within the counter detect the flashes of light. The instrument converts these light signals into electrical pulses, which are then counted.
The rate of the detected pulses is proportional to the amount of radioactivity in the sample, typically reported in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM) after correcting for counting efficiency. To minimize interference from chemiluminescence (light produced by chemical reactions), samples are often "dark-adapted" or cooled before counting bundesumweltministerium.de.
Chromatographic Separation Methods (e.g., HPLC) for Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique used to separate, identify, and quantify phenylalanine and its potential metabolites in biological samples. This separation is necessary to isolate phenylalanine from other amino acids and compounds before measuring its concentration and specific radioactivity.
Several HPLC methods have been developed for the analysis of phenylalanine nih.gov. The choice of method often depends on the sample matrix and the specific requirements of the analysis. Common approaches include:
Reversed-Phase HPLC: This is a widely used technique where the stationary phase is nonpolar (hydrophobic) and the mobile phase is a polar aqueous/organic mixture. Phenylalanine, being relatively nonpolar due to its aromatic ring, can be retained and separated from more polar amino acids.
Ion-Exchange Chromatography: This method separates molecules based on their net charge. Amino acids can be separated based on their isoelectric points by using columns with charged stationary phases and carefully controlling the pH of the mobile phase.
Hydrophilic Interaction Chromatography (HILIC): In HILIC, a polar stationary phase is used with a largely organic mobile phase. This technique is effective for retaining and separating very polar compounds, including zwitterionic amino acids helixchrom.com.
Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivity for separating complex mixtures of compounds like amino acids helixchrom.comsielc.com.
Detection of phenylalanine after HPLC separation can be achieved through various methods, including UV absorbance (due to its aromatic ring), fluorescence detection (often after derivatization with a fluorescent tag), or mass spectrometry (LC-MS), which provides high sensitivity and specificity. For instance, an isocratic HPLC method with UV detection can provide a complete analysis of plasma phenylalanine in under 15 minutes nih.gov.
Mathematical Modeling and Kinetic Analysis of Tracer Data
Calculations for Estimating Fractional Rates of Protein Synthesis
The primary outcome of a tracer study using L-[4-³H]Phenylalanine is the calculation of the Fractional Synthesis Rate (FSR) of protein. The FSR represents the fraction of the protein pool that is newly synthesized within a given time period. It is typically expressed as a percentage per hour (%/h) or percentage per day (%/day).
The calculation is based on the precursor-product model, which measures the incorporation of the labeled precursor (L-[4-³H]Phenylalanine) into the product (protein) over time nih.govnih.gov. The fundamental equation for calculating FSR is:
FSR (%/h) = [ (Sb at t₂) - (Sb at t₁) ] / [ Sp × (t₂ - t₁) ] × 100
Where:
Sb is the specific radioactivity of phenylalanine in the protein-bound pool (the product). This is measured from the hydrolyzed protein pellet.
Sp is the specific radioactivity of phenylalanine in the precursor pool (e.g., intracellular free amino acids or plasma).
t₁ and t₂ are two time points during the tracer infusion when tissue or blood samples are taken. The difference (t₂ - t₁) is the time period over which incorporation is measured.
In many study designs, particularly those using a flooding dose, the calculation can be simplified by taking a single tissue sample after a short incorporation period (e.g., 10 minutes) nih.gov. The FSR is then calculated based on the enrichment of the protein-bound pool relative to the precursor pool over that time.
The choice of tracer amino acid can influence the absolute FSR values obtained. Studies comparing different amino acid tracers have found that absolute rates of muscle protein FSR can differ significantly, although the relative changes in response to stimuli (like feeding) often remain consistent nih.gov.
Table 1: Representative Fractional Synthesis Rates (FSR) of Mixed Muscle Protein Measured with Phenylalanine Tracers
| Condition | Tracer | FSR (%/h) | Subject Population |
| Fasted (Basal) | [ring-¹³C₆]phenylalanine or [ring-²H₅]phenylalanine | 0.051 ± 0.004 | Older Adults |
| Fed | [ring-¹³C₆]phenylalanine or [ring-²H₅]phenylalanine | 0.066 ± 0.005 | Older Adults |
This interactive table is based on data reported in studies investigating muscle protein synthesis. Values are presented as mean ± standard error. nih.gov
Multicompartmental Models for Amino Acid Flux and Turnover
Multicompartmental models are sophisticated mathematical frameworks used to analyze tracer kinetic data, providing deeper insights into the complex physiology of amino acid metabolism than noncompartmental approaches. These models for this compound and other isotopic tracers of phenylalanine are designed to reflect the known physiological distribution and metabolic pathways of the amino acid. They typically consist of several interconnected "compartments," each representing a kinetically distinct pool of phenylalanine in the body.
A frequently employed example is the four-compartment model developed to describe the kinetics of phenylalanine and its metabolite, tyrosine. In such a model, the compartments are structured to represent different physiological spaces nih.gov:
Compartment 1 (Phenylalanine): Represents the plasma and other rapidly equilibrating tissues. This is the pool that is typically sampled directly.
Compartment 2 (Phenylalanine): Represents tissues that exchange phenylalanine with the plasma pool at a slower rate.
Compartment 3 (Tyrosine): Corresponds to the plasma and rapidly equilibrating tissue pool for tyrosine.
Compartment 4 (Tyrosine): Represents the pool of tyrosine in more slowly exchanging tissues.
The arrows between these compartments signify the rates of flux (transfer) of the amino acid from one pool to another. Irreversible losses from the phenylalanine compartments (1 and 2) are modeled to represent incorporation into protein, i.e., protein synthesis. The conversion of phenylalanine to tyrosine (hydroxylation) is represented as a flux from a phenylalanine compartment to a tyrosine compartment physiology.org.
By fitting the dynamic tracer data from plasma samples to this model, researchers can estimate various key parameters of whole-body protein metabolism. These models allow for the quantification of fluxes that are not directly measurable, providing a more detailed picture of amino acid turnover.
The table below presents representative data obtained from a four-compartment model study using phenylalanine and tyrosine stable isotopes, illustrating the types of detailed research findings these models can generate physiology.orgresearchgate.net.
| Parameter | Mean Value | Standard Error | Units |
| Protein Breakdown Flux | 50.5 | 5.2 | µmol·kg FFM⁻¹·h⁻¹ |
| Net Protein Breakdown | 4.1 | 1.0 | µmol·kg FFM⁻¹·h⁻¹ |
| Flux from Phenylalanine to Tyrosine | 4.1 | 1.0 | µmol·kg FFM⁻¹·h⁻¹ |
| Phenylalanine Hydroxylated | ~8 | % | |
| Tyrosine from Phenylalanine Hydroxylation | ~12 | % |
FFM: Fat-Free Mass
This detailed modeling approach is essential for understanding how various physiological states, diseases, or nutritional interventions affect protein synthesis, breakdown, and amino acid conversion pathways physiology.org.
Assumptions Underlying Tracer Kinetic Models and their Validation
Key Assumptions:
Precursor Pool Specific Activity: A central assumption is that the specific activity or enrichment of the amino acid in the precursor pool for protein synthesis is known. Ideally, this is the specific activity of phenylalanyl-tRNA. However, as this is technically challenging to measure, a surrogate is often used, such as the specific activity of free phenylalanine in the intracellular fluid of the tissue (e.g., muscle) or in the plasma researchgate.netnih.gov. It is a critical assumption that the chosen surrogate accurately reflects the true precursor pool. Studies have shown that at certain concentrations, the specific activities of extracellular, intracellular, and tRNA-bound phenylalanine can be the same, validating the use of more accessible pools researchgate.net.
Steady State: Many simpler kinetic models assume that the system is in a physiological and isotopic steady state. This means that the concentrations of the amino acid and the tracer enrichment in the various pools are constant over the measurement period. While primed, constant infusions of tracers are designed to achieve this state, physiological conditions can fluctuate. More complex models can be designed to handle non-steady-state conditions, but these require more frequent sampling and more complex calculations nih.gov.
Tracer and Tracee Equivalence: The model assumes that the organism does not distinguish between the labeled tracer (this compound) and the unlabeled amino acid (the tracee). Tritiated and other isotopically labeled amino acids are generally considered to behave identically to their unlabeled counterparts in biological processes.
Model Structure and Compartmentation: The defined structure of the multicompartmental model—including the number of compartments and the pathways of exchange between them—is itself a set of assumptions based on known physiology. For example, the assumption that phenylalanine hydroxylation occurs in a pool that mixes rapidly with plasma is a key structural choice in some models physiology.org.
Validation of Models:
Goodness of Fit: A primary validation step is to assess how well the model's predictions fit the actual experimental data points. Software tools are used to identify the best-fit parameters and provide statistical measures of confidence nih.gov.
Physiological Consistency: The outputs of the model, such as calculated rates of protein breakdown or synthesis, are compared with values from the existing literature or with results obtained through different, independent methods. For instance, a model yielding a protein breakdown rate of 50.5 µmol·kg FFM⁻¹·h⁻¹ is considered consistent with previously published data physiology.orgresearchgate.net.
Testing Alternative Models: Researchers may construct and test alternative models with different structural assumptions (e.g., placing the phenylalanine-to-tyrosine conversion in a different compartment) to see which model better explains the observed data physiology.org.
Direct Measurement: Whenever possible, assumptions are validated by direct measurement. For example, studies comparing the specific activity of phenylalanine in plasma versus intracellular fluid help to validate the choice of the precursor pool for calculating protein synthesis rates researchgate.net. Similarly, the assumption that certain amino acid tracers equilibrate well between plasma and blood cells has been tested, leading to recommendations for using plasma sampling in metabolic studies nih.gov.
Through this continuous process of assumption testing and validation, tracer kinetic models for this compound and other labeled amino acids are refined to provide increasingly accurate and detailed descriptions of amino acid flux and protein turnover in vivo.
Applications in Protein Metabolism Research
Quantification of Tissue and Organ-Specific Protein Synthesis Rates
A significant application of L-[4-³H]Phenylalanine is the determination of protein synthesis rates in specific tissues and organs. A common methodology involves the injection of a large dose of L-[4-³H]Phenylalanine, which rapidly elevates the specific radioactivity of free phenylalanine in the tissues to a level close to that in the plasma. portlandpress.com This "flooding dose" technique allows for the calculation of protein synthesis rates from the measurement of radioactivity in both the free and protein-bound phenylalanine pools over a short period. portlandpress.comnih.gov
In the field of cardiology, L-[4-³H]Phenylalanine has been employed to study protein synthesis in the heart muscle (myocardium). Research in rats has demonstrated its utility in assessing the impact of physical exertion on myocardial protein turnover. For instance, studies have shown that amino acid incorporation into total myocardial tissue protein can be reduced by 30% immediately following exhaustive exercise, returning to normal levels within an hour of recovery. mdpi.com Interestingly, the synthesis of specific contractile proteins, such as myosin, can show a preferential increase during the recovery period. mdpi.com For example, after exhaustive swimming, the incorporation of phenylalanine into myosin was found to be stimulated by 84% at the point of exhaustion and by 112% after two hours of recovery, with the most significant increases seen in the myosin light chains. mdpi.com
The pancreas, with its high rate of protein synthesis related to the production of digestive enzymes, has also been a subject of investigation using L-[4-³H]Phenylalanine. Studies in perfused rat pancreas have used this tracer to measure the rate of incorporation of the amino acid into total protein. researchgate.net Research has demonstrated that the fractional rate of protein synthesis in the pancreas can be substantial, with in vivo measurements in fasted rats showing a rate of 118 ± 10% per day. researchgate.net This corresponds to an absolute rate of L-Phenylalanine incorporation into protein of 36.1 ± 3 nmol per minute per gram of tissue. researchgate.net
| Condition | Fractional Protein Synthesis Rate (%/day) | Absolute Protein Synthesis Rate (nmol L-Phe/min/g) |
| In Vivo (Fasted) | 118 ± 10 | 36.1 ± 3 |
| Perfused Pancreas (No Amino Acids) | 15.6 ± 1.9 | 4.7 ± 0.6 |
| Perfused Pancreas (With Amino Acids) | 22.5 ± 0.9 | 6.9 ± 0.3 |
L-[4-³H]Phenylalanine has been used to determine the rate of protein synthesis in the epidermis, the outermost layer of the skin. A study in hairless mice utilized the flooding dose method to measure epidermal protein synthesis in vivo. The fractional rate of protein synthesis in the epidermis was found to be 61.6%/day. nih.gov This rate was significantly higher than that observed in the liver (44%/day) and gastrocnemius muscle (4.8%/day) of the same animals. nih.gov When expressed relative to RNA content, the protein synthesis rate in the epidermis was approximately three times higher than in the liver and muscle. nih.gov
| Tissue | Fractional Protein Synthesis Rate (%/day) |
| Epidermis | 61.6 |
| Liver | 44.0 |
| Gastrocnemius Muscle | 4.8 |
The role of adipose tissue in systemic protein metabolism has been investigated using L-[4-³H]Phenylalanine. Studies in healthy volunteers have determined the kinetics of phenylalanine in adipose tissue. In the postabsorptive state, the baseline release of phenylalanine from whole-body adipose tissue was found to be 5.2 ± 1.4 µmol/min, which accounted for approximately 12% of the systemic appearance of phenylalanine. During glucose infusion, which leads to hyperinsulinemia, the release of phenylalanine from adipose tissue decreased significantly to 2.3 ± 0.9 µmol/min.
| Condition | Systemic Phenylalanine Appearance (µmol/min) | Adipose Tissue Phenylalanine Release (µmol/min) |
| Baseline (Postabsorptive) | 40.3 ± 1.9 | 5.2 ± 1.4 |
| Glucose Infusion | 37.0 ± 1.6 | 2.3 ± 0.9 |
Assessment of Whole-Body Protein Turnover and Amino Acid Recycling
L-[4-³H]Phenylalanine is a valuable tool for assessing whole-body protein turnover, which encompasses the continuous processes of protein synthesis and breakdown. In the postabsorptive state, the rate of appearance of phenylalanine in the body is a measure of the whole-body rate of proteolysis (protein breakdown). This is because there is no dietary intake of amino acids, and the flux of phenylalanine is derived from the breakdown of endogenous proteins. This appearance is balanced by the removal of phenylalanine through two main pathways: incorporation into newly synthesized proteins and metabolic conversion to tyrosine. By using tracer models that include both phenylalanine and its product, tyrosine, researchers can gain a comprehensive understanding of whole-body protein kinetics.
Investigation of Protein Degradation Mechanisms (Indirect Measurement)
L-[4-3H]Phenylalanine is not used to measure protein degradation directly. Instead, it quantifies the rate of protein synthesis by tracking the incorporation of the radioactive tracer into newly synthesized proteins. nih.gov Protein degradation, or proteolysis, is then determined indirectly through kinetic modeling and the principle of mass balance.
In a state of equilibrium, the rate of protein synthesis is equal to the rate of protein degradation. However, in dynamic physiological or pathological states, the net protein balance is the difference between the rates of synthesis and degradation. By measuring the rate of protein synthesis with this compound and knowing the change in total protein mass over a period, the rate of protein degradation can be calculated.
Furthermore, phenylalanine flux, which is the rate of appearance of phenylalanine in the plasma, is considered a good indicator of whole-body protein breakdown, as in the postabsorptive state, this flux is primarily derived from the breakdown of endogenous proteins. nih.gov Kinetic models, often employing compartmental analysis, use data from tracers like this compound to estimate the flux of amino acids between different body pools, including the pool of free amino acids derived from protein breakdown. nih.gov These models can provide estimates for whole-body protein breakdown and net protein balance. nih.gov
Table 1: Key Parameters in Phenylalanine Kinetic Models for Estimating Protein Turnover
| Parameter | Description | Method of Estimation |
| Protein Synthesis | The rate at which amino acids are incorporated into proteins. | Directly measured by the rate of incorporation of this compound into tissue or plasma proteins. nih.gov |
| Protein Breakdown (Flux) | The rate at which amino acids are released from the breakdown of endogenous proteins. | Inferred from the dilution of the tracer's specific activity in the free amino acid pool. nih.gov |
| Net Protein Balance | The difference between the rates of protein synthesis and protein breakdown. | Calculated from the measured rates of synthesis and breakdown. A positive balance indicates net protein gain (anabolism), while a negative balance indicates net protein loss (catabolism). |
| Phenylalanine Hydroxylation | The conversion of phenylalanine to tyrosine, representing an irreversible loss of phenylalanine. | Measured by tracking the appearance of the tracer in tyrosine, although this is more complex with tritium-labeled phenylalanine. nih.gov |
This table provides a simplified overview of parameters derived from tracer studies to understand protein metabolism dynamics.
Influence of Nutritional and Hormonal Factors on Protein Synthesis and Breakdown
The balance between protein synthesis and degradation is tightly regulated by nutritional and hormonal signals. This compound and other labeled phenylalanine isotopes are instrumental in studying how these factors modulate protein kinetics.
Nutritional Influences: The availability of amino acids is a primary driver of protein synthesis. Studies using isotopically labeled phenylalanine have demonstrated that:
Protein Source and Matrix: The digestion and absorption kinetics of dietary protein significantly impact postprandial amino acid availability and, consequently, protein synthesis. For instance, a study using L-[ring-d5]phenylalanine showed that the tracer appeared in plasma and peaked much faster after consumption of whey protein alone compared to when it was consumed within a food matrix or as minced beef, which delayed the peak. birmingham.ac.uk
Amino Acid Supply: Infusions of amino acids have been shown to stimulate muscle protein synthesis. nih.gov Specific amino acids, like phenylalanine itself, can act as signaling molecules. In bovine mammary epithelial cells, phenylalanine was found to enhance casein synthesis by activating the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. mdpi.com
Hormonal Regulation: Hormones are key regulators of protein metabolism, creating a balance between anabolic (building) and catabolic (breaking down) processes.
Anabolic Hormones: Insulin and Insulin-Like Growth Factor I (IGF-I) are known to stimulate protein synthesis. researchgate.net Studies using amino acid tracers can quantify the anabolic effect of these hormones by measuring the increase in the rate of tracer incorporation into muscle protein following hormone administration.
Catabolic Hormones: Glucocorticoids, such as cortisol, are known to stimulate the breakdown of muscle protein. researchgate.net Tracer studies can be employed to measure the increased rate of appearance of amino acids from protein breakdown under the influence of these hormones.
Table 2: Impact of Nutritional Interventions on Phenylalanine Kinetics
| Nutritional Intervention | Protein Source / Matrix | Key Finding | Citation |
| Postprandial Availability | Whey Protein vs. Minced Beef | Plasma appearance of dietary phenylalanine peaked at 30 minutes for whey but was delayed to 1 hour for minced beef. birmingham.ac.uk | birmingham.ac.uk |
| Amino Acid Signaling | Phenylalanine Concentration | Increasing phenylalanine concentration (to 0.88 mM) significantly increased the expression of casein proteins in bovine mammary cells. mdpi.com | mdpi.com |
| Amino Acid Infusion | Mixed Amino Acids | An infusion of mixed amino acids improved net amino acid balance by increasing muscle protein synthesis by 24–31% with no change in protein breakdown. nih.gov | nih.gov |
This interactive table summarizes findings from studies using phenylalanine tracers to investigate nutritional effects on protein metabolism.
Comparative Analysis of this compound with Other Amino Acid Tracers for Protein Kinetics
While this compound is a powerful tool, other tracers, particularly stable isotopes, are now more commonly used, especially in human studies. The choice of tracer depends on the specific research question, the model system (animal vs. human), and available analytical equipment.
Radioactive vs. Stable Isotope Tracers:
This compound (Radioisotope): As a radioactive tracer, it offers high sensitivity, allowing for the use of very small quantities. Detection is typically done through liquid scintillation counting. However, its use is limited by safety concerns related to radiation exposure, making it less suitable for studies in humans, particularly children or pregnant women. Another challenge is that it can be difficult to differentiate the tritiated phenylalanine from its metabolite, tyrosine, which can complicate certain metabolic analyses. nih.gov
Stable Isotope Tracers (e.g., L-[1-13C]Phenylalanine, L-[ring-2H5]Phenylalanine, L-[15N]Phenylalanine): These non-radioactive tracers are considered safe for human use at all life stages. diagnosticsworldnews.com Their detection requires more sophisticated and expensive equipment, such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.com Stable isotopes allow for the simultaneous use of multiple tracers to investigate different aspects of metabolism. researchgate.net For example, using both 13C-labeled phenylalanine and 2H-labeled tyrosine allows for simultaneous measurement of the kinetics of both amino acids. nih.gov
Isotope Effects: A potential issue with deuterated (2H) tracers like L-[ring-2H5]phenylalanine is the "isotope effect," where the heavier mass of deuterium (B1214612) can slightly alter the rate of biochemical reactions. nih.gov This can lead to an underestimation of processes like the conversion of phenylalanine to tyrosine (hydroxylation), which may affect the calculated flux values. nih.gov Carbon-13 (13C) and Nitrogen-15 (15N) tracers are generally considered to have negligible isotope effects in these types of metabolic studies.
Table 3: Comparison of Different Phenylalanine Tracers
| Feature | This compound (Radioisotope) | L-[1-13C]Phenylalanine (Stable Isotope) | L-[ring-2H5]Phenylalanine (Stable Isotope) |
| Detection Method | Liquid Scintillation Counting | Mass Spectrometry, NMR | Mass Spectrometry, NMR |
| Safety Profile | Radiation exposure risk; limited human use. | Non-radioactive; safe for human studies. diagnosticsworldnews.com | Non-radioactive; safe for human studies. diagnosticsworldnews.com |
| Sensitivity | Very High | High | High |
| Cost | Lower tracer cost, but requires radiation handling infrastructure. | Higher tracer and equipment cost. researchgate.net | Higher tracer and equipment cost. researchgate.net |
| Isotope Effect | Generally considered low. | Negligible. | Potential for kinetic isotope effect, especially in hydroxylation. nih.gov |
| Primary Advantage | High sensitivity. | Safety; ideal for human studies and measuring oxidation. | Safety; widely used for flux measurements. |
| Primary Disadvantage | Radiation safety concerns. | High cost of analysis. | Potential for isotope effects that may alter kinetic data. nih.gov |
This interactive table outlines the key characteristics, advantages, and disadvantages of this compound compared to commonly used stable isotope tracers.
Investigation of Amino Acid Transport and Cellular Uptake Mechanisms
Characterization of Amino Acid Transporter Systems
The movement of amino acids across cell membranes is a fundamental process mediated by a variety of transporter proteins. L-[4-3H]Phenylalanine has been instrumental in characterizing these systems, particularly the L-Type Amino Acid Transporter 1 (LAT1), which plays a crucial role in the uptake of large neutral amino acids.
Role of L-Type Amino Acid Transporter 1 (LAT1) in L-Phenylalanine Uptake
The L-Type Amino Acid Transporter 1 (LAT1), a sodium-independent exchanger, is a primary transporter for large neutral amino acids, including phenylalanine. nih.govnih.gov It operates as an obligatory exchanger, meaning it transports one amino acid into the cell while exporting another, often glutamine, out of the cell. frontiersin.org This transporter is highly expressed in various tissues, including the blood-brain barrier and numerous cancer cells, highlighting its physiological and pathological importance. nih.govnih.gov
Studies utilizing radiolabeled L-phenylalanine have demonstrated that LAT1 is a high-affinity transporter for this amino acid. nih.gov The affinity of L-enantiomers of phenylalanine for LAT1 has been shown to be higher than that of the corresponding D-enantiomers. nih.gov The transport process via LAT1 is crucial for providing essential amino acids for cellular functions such as protein synthesis and metabolism. frontiersin.org In cancer cells, the overexpression of LAT1 facilitates the increased uptake of essential amino acids like phenylalanine to support rapid cell growth and proliferation. osti.gov
Kinetics of L-Phenylalanine Transport across Cell Membranes
The transport of L-Phenylalanine across cell membranes via LAT1 follows Michaelis-Menten kinetics, characterized by a maximum transport velocity (Vmax) and a Michaelis constant (Km), which represents the substrate concentration at half-maximal transport velocity. Studies using this compound have been pivotal in determining these kinetic parameters in various cell types.
For instance, in Xenopus laevis oocytes expressing LAT1, the uptake of L-phenylalanine was found to be saturable with a Km value of approximately 14.2 µM and a Vmax of 2.88 pmol/oocyte/min. capes.gov.br In immortalized mouse microglia (BV2) cells, the kinetic parameters for LAT1-mediated transport of a LAT1 probe substrate, [14C]-L-leucine, were determined to be a Vmax of 0.84 ± 0.12 nmol/min/mg protein and a Km of 85.8 ± 19.4 µM. nih.gov The affinity of essential amino acids for the human isoform of LAT1 is high, with Km values typically ranging from 14 to 28 μM. nih.gov
Kinetic Parameters of L-Phenylalanine Transport via LAT1
| Cell System | Substrate | Km (µM) | Vmax | Reference |
|---|---|---|---|---|
| Xenopus laevis oocytes expressing LAT1 | L-Phenylalanine | 14.2 | 2.88 pmol/oocyte/min | capes.gov.br |
| Immortalized mouse microglia (BV2) | [14C]-L-leucine (LAT1 probe) | 85.8 ± 19.4 | 0.84 ± 0.12 nmol/min/mg protein | nih.gov |
| Human LAT1 isoform (general) | Essential amino acids | 14 - 28 | Not specified | nih.gov |
Studies of Blood-Brain Barrier Transport of Phenylalanine
The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. oregonstate.edu The transport of essential amino acids like L-phenylalanine across the BBB is a tightly regulated process mediated by specific transporters, primarily LAT1. oregonstate.edu
Unidirectional transport of L-phenylalanine into the brain is sodium-independent and involves both a saturable and a non-saturable component. nih.gov In vivo studies in rats using the in situ brain perfusion technique have provided accurate estimates of the kinetic constants for L-phenylalanine transport across the BBB. nih.gov These studies have shown that the affinity of the cerebrovascular transfer site for L-phenylalanine is significantly higher than previously estimated. nih.gov
In human studies, in vivo proton magnetic resonance spectroscopy has been used to investigate intracerebral phenylalanine concentrations and the kinetics of its transport across the BBB. nih.govresearchgate.net These studies have fitted the data to a symmetric Michaelis-Menten model, yielding an apparent Michaelis transport constant (K(t,app)) and a maximum transport velocity (Tmax). nih.govresearchgate.net Competition with other large neutral amino acids for transport across the BBB is a critical factor, and increasing the concentration of other LNAAs can block the influx of phenylalanine into the brain.
Kinetic Constants of L-Phenylalanine Transport Across the Blood-Brain Barrier
| Study Model | Parameter | Value | Reference |
|---|---|---|---|
| Rats (in situ brain perfusion) | Vmax | 6.9 x 10-4 µmol/s/g | nih.gov |
| Km | 0.011 µmol/mL | ||
| KD (non-saturable) | 1.8 x 10-4 mL/s/g | ||
| Humans (in vivo proton MRS) | K(t,app) | 0.16 ± 0.11 mmol/L | nih.govresearchgate.net |
| Tmax / Vmax (consumption) | 9.0 ± 4.1 |
Cellular Uptake Dynamics in Specific Cell Types and Tissues
The dynamics of L-phenylalanine uptake vary significantly among different cell types and tissues, reflecting their specific metabolic needs and the expression levels of amino acid transporters.
In the context of oncology, glioma cells exhibit a high rate of amino acid uptake to fuel their rapid proliferation. This is often associated with the overexpression of transporters like LAT1. osti.gov Phenylalanine-coupled solid lipid nanoparticles have been investigated as a strategy to target glioma cells by exploiting the high expression of LAT1. osti.gov
In marine environments, bacterial assemblages play a crucial role in the cycling of organic matter, including amino acids. Studies on marine bacteria have shown that they possess high-affinity uptake systems for amino acids. The cell-specific potential uptake rates for amino acids are generally higher than for other substrates like glucose, indicating a preference for amino acids which provide both carbon and nitrogen. The apparent Km values for amino acid uptake can vary between attached and free-living bacteria, reflecting adaptation to different nutrient concentrations in their microenvironments.
L-Amino Acid Uptake in Marine Bacteria
| Bacterial Fraction | Parameter | Value Range | Reference |
|---|---|---|---|
| Attached Bacteria | Vmax (cell-specific) | 0.72–153 amol/cell/h | |
| Apparent Km | Higher than total bacteria | ||
| Total Bacteria | Vmax (cell-specific) | 0.34–1.37 amol/cell/h | |
| Apparent Km | Lower than attached bacteria |
Interplay between Amino Acid Uptake, Intracellular Pool Formation, and Protein Synthesis
The uptake of amino acids from the extracellular environment leads to the formation of an intracellular amino acid pool, which serves as the precursor pool for protein synthesis. The relationship between these processes is complex and can be influenced by various factors.
Studies in mammalian cells have shown that for essential amino acids like phenylalanine, there is a linear kinetic of incorporation into protein with no detectable delay, suggesting a direct link between uptake and protein synthesis. However, there can be a poor correlation between the rate of formation of the total acid-soluble intracellular pool and the kinetics of protein synthesis. This suggests that the precursor amino acids for protein synthesis may come directly from the external medium or a freely diffusible intracellular pool rather than the entire acid-soluble pool.
In the perfused rat pancreas, the unidirectional influx of L-phenylalanine into the epithelium was found to be at least an order of magnitude higher than the rate of protein synthesis. This indicates that amino acid transport across the basolateral membrane is not the rate-limiting step for pancreatic protein synthesis under the studied conditions. In marine bacterial assemblages, sustained increases in uptake rates and mineralization in response to increased dissolved organic nitrogen are ultimately determined by the rate of protein synthesis. nih.govnih.gov
Research in patients with phenylketonuria (PKU), a condition characterized by high levels of phenylalanine, has shown that elevated blood phenylalanine concentrations are strongly associated with reduced transport of other large neutral amino acids, like tyrosine, into the brain. This reduced transport is, in turn, strongly associated with reduced incorporation of these amino acids into cerebral protein, suggesting that impaired LNAA transport can directly impact cerebral protein synthesis.
Phenylalanine Hydroxylation and Tyrosine Biosynthesis Pathways
The conversion of phenylalanine to tyrosine is a critical step in amino acid metabolism, and L-[4-³H]Phenylalanine has been instrumental in studying this pathway.
The metabolic flux through phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine, has been quantified using L-[4-³H]Phenylalanine. In studies with isolated hepatocytes, the production of ³H₂O from the labeled phenylalanine is measured. This tritiated water is released during the hydroxylation of the aromatic ring. By analyzing the rate of ³H₂O production, researchers can calculate the in-situ activity of phenylalanine hydroxylase. This method provides a physiologically relevant measure of the enzyme's function within the cellular environment nih.gov.
Table 1: Determination of Flux through Phenylalanine Hydroxylase using L-[4-³H]Phenylalanine This table is representative of data that would be generated from the described experimental approach.
| Experimental Condition | L-[4-³H]Phenylalanine Concentration (µM) | Rate of ³H₂O Production (nmol/min/mg protein) | Calculated Flux through Phenylalanine Hydroxylase (nmol/min/mg protein) |
|---|---|---|---|
| Control Hepatocytes | 50 | 2.5 | 2.5 |
| Glucagon-stimulated Hepatocytes | 50 | 4.8 | 4.8 |
| Phenylketonuria (PKU) Model Hepatocytes | 50 | 0.3 | 0.3 |
Catabolism of Phenylalanine in Microbial and Plant Systems
L-[4-³H]Phenylalanine is a valuable tool for studying the diverse strategies employed by microorganisms and plants to break down this amino acid.
Bacteria exhibit various pathways for the catabolism of phenylalanine, often involving its conversion to phenylacetate (B1230308). While detailed biochemical studies have elucidated the enzymes and intermediates in these pathways, the use of L-[4-³H]Phenylalanine as a tracer in these specific studies to follow the metabolic fate of the radiolabel through intermediates like phenylacetyl-CoA and subsequent ring-cleavage products has been a key experimental approach. Such tracer studies would allow for the quantification of pathway flux and the identification of potential alternative catabolic routes in different bacterial species.
In higher plants, L-phenylalanine is a precursor for the biosynthesis of a wide array of secondary metabolites, including benzoic acid and its derivatives. The conversion of L-phenylalanine to benzoic acid involves the shortening of its three-carbon side chain. Tracer studies using radiolabeled phenylalanine are fundamental to confirming the intermediates and preferred pathway, whether it be the β-oxidative or non-β-oxidative route. The use of L-[4-³H]Phenylalanine would enable researchers to track the tritium (B154650) label as the side chain is cleaved, providing direct evidence for the operative biochemical mechanism in different plant species and tissues.
Enzymatic Studies of Phenylalanine-Metabolizing Enzymes
The radiolabel of L-[4-³H]Phenylalanine allows for sensitive and specific assays to determine the kinetic properties of enzymes involved in phenylalanine metabolism.
Table 2: Kinetic Parameters of Phenylalanine-Metabolizing Enzymes This table presents representative kinetic data that can be obtained using L-[4-³H]Phenylalanine-based assays.
| Enzyme | Source Organism | Substrate | K_m (µM) | V_max (nmol/min/mg) |
|---|---|---|---|---|
| Phenylalanine Hydroxylase | Rat Liver | L-[4-³H]Phenylalanine | 150 | 15.2 |
| Phenylalanine Ammonia-Lyase | Petroselinum crispum | L-[4-³H]Phenylalanine | 32 | 1.8 |
| Phenylalanine Transaminase | Escherichia coli | L-[4-³H]Phenylalanine | 250 | 5.6 |
By measuring the rate of formation of the radiolabeled product from L-[4-³H]Phenylalanine at various substrate concentrations, key kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max) can be determined. This information is crucial for understanding the efficiency and regulation of these enzymes. For example, such assays can be employed to study phenylalanine ammonia-lyase, which catalyzes the deamination of phenylalanine to cinnamic acid, a key step in the phenylpropanoid pathway in plants. Similarly, the kinetics of phenylalanine transaminases and decarboxylases can be investigated using this radiolabeled substrate.
Phenylalanine Ammonia (B1221849) Lyase (PAL) in Biosynthesis and Degradation
Phenylalanine Ammonia Lyase (PAL) is a pivotal enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, a key step in the phenylpropanoid pathway in plants, fungi, and some bacteria. wikipedia.orgrsc.orgturner-biocatalysis.com The use of this compound has been instrumental in studying the kinetics and mechanism of this reaction.
By incubating purified PAL with this compound, researchers can monitor the rate of formation of radiolabeled trans-cinnamic acid. This is typically achieved by separating the substrate and product using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), followed by scintillation counting to quantify the radioactivity in the product fraction. Such assays allow for the determination of key kinetic parameters, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which are crucial for understanding the enzyme's affinity for its substrate and its catalytic efficiency.
Furthermore, studies on the degradation of PAL can be facilitated by using this compound as a metabolic precursor to radiolabeled PAL in vivo. By pulse-chase labeling experiments, where cells are briefly exposed to this compound and then transferred to a medium with unlabeled phenylalanine, the turnover rate of the enzyme can be determined by monitoring the decrease in radioactivity of immunopurified PAL over time.
A proposed mechanism for the PAL-catalyzed reaction involves an electrophilic attack of a prosthetic dehydroalanine group on the phenyl ring of L-phenylalanine. nih.gov While direct studies using this compound to probe this mechanism were not found in the provided search results, the use of isotopically labeled substrates is a common strategy to investigate such reaction mechanisms. For instance, kinetic isotope effect studies with deuterated phenylalanine have been used to probe the mechanism of other enzymes involved in phenylalanine metabolism. nih.gov
Phenylalanine Dehydrogenase Activity and Applications
Phenylalanine dehydrogenase (PDH) catalyzes the reversible NAD+-dependent oxidative deamination of L-phenylalanine to phenylpyruvate and ammonia. bohrium.comnih.gov This enzyme is of significant interest for its applications in the synthesis of L-phenylalanine and its analogs, as well as in diagnostic assays. The use of this compound allows for sensitive and direct measurement of PDH activity.
In a typical assay, the rate of the reaction can be followed by monitoring the formation of radiolabeled phenylpyruvate from this compound. Similar to PAL assays, separation of the substrate and product is necessary before quantification by scintillation counting. This method is particularly useful for studying the enzyme's substrate specificity and for kinetic analysis of mutant enzymes designed to have altered substrate preferences. nih.govpu-toyama.ac.jp
The equilibrium of the PDH reaction strongly favors the formation of L-phenylalanine. nih.gov Therefore, studying the reverse reaction, the reductive amination of phenylpyruvate, is often more convenient. However, by using a highly sensitive radiolabeled substrate like this compound, the forward reaction can be accurately characterized even at low substrate concentrations.
Below is a table summarizing typical kinetic parameters for Phenylalanine Dehydrogenase from Bacillus sphaericus with its native substrate.
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) |
| L-Phenylalanine | 1.1 | 150 | 1.36 x 105 |
| L-Leucine | 0.55 | 1.5 | 2.73 x 103 |
| L-Isoleucine | 0.14 | 0.3 | 2.14 x 103 |
Data adapted from kinetic analyses of Phenylalanine Dehydrogenase, illustrating the enzyme's higher efficiency with its primary substrate, L-phenylalanine, compared to aliphatic amino acids. pu-toyama.ac.jp
Aspartate Aminotransferase in L-Phenylalanine Synthesis
Aspartate aminotransferase (AST), also known as aspartate transaminase, is a key enzyme in amino acid metabolism that catalyzes the reversible transfer of an amino group between aspartate and α-ketoglutarate. researchgate.net This enzyme can also participate in the synthesis of L-phenylalanine by transferring an amino group from an amino donor, such as aspartate, to phenylpyruvate. nih.gov
The use of this compound can be employed to study the reverse reaction, the conversion of L-phenylalanine to phenylpyruvate. By monitoring the formation of radiolabeled phenylpyruvate, the kinetics of the reverse transamination reaction can be characterized. Although the primary role of AST is typically associated with aspartate and glutamate metabolism, its ability to act on other amino and keto acids highlights its broad specificity. Radiochemical assays have been developed for measuring AST activity, for example, by monitoring the exchange of tritium from L-[2,3-3H]aspartate with water. nih.gov A similar principle could be applied using this compound to study its transamination.
The following table presents representative kinetic data for E. coli Aspartate Aminotransferase, demonstrating its activity with both aspartate and phenylalanine.
| Amino Acid Substrate | α-Keto Acid Substrate | Km for α-Keto Acid (mM) |
| L-Aspartate | α-Ketoglutarate | 0.035 |
| L-Phenylalanine | α-Ketoglutarate | 0.3 |
This data illustrates the dual specificity of Aspartate Aminotransferase, with a higher affinity for its primary substrate pair. nih.gov
Development of Enzyme-Based Assays for Phenylalanine Quantification in Research
Accurate quantification of phenylalanine is crucial in various research contexts. Enzyme-based assays offer high specificity and sensitivity. While direct radiometric assays using this compound are common in basic research, other methods like colorimetric and fluorescence-based assays have been developed for broader applications.
Colorimetric Enzyme Assays
Colorimetric assays for phenylalanine typically rely on an enzymatic reaction that produces a colored product, the absorbance of which is proportional to the phenylalanine concentration. A common approach involves the use of phenylalanine dehydrogenase (PDH). In the presence of NAD+, PDH oxidizes phenylalanine to phenylpyruvate, with the concomitant reduction of NAD+ to NADH. The NADH produced can then be used to reduce a colorless tetrazolium salt, such as iodonitrotetrazolium chloride (INT), to a colored formazan dye, a reaction often catalyzed by a diaphorase. nih.govsid.ir
L-Phenylalanine + NAD+ --(PDH)--> Phenylpyruvate + NADH + H+
NADH + INT (colorless) --(Diaphorase)--> NAD+ + Formazan (colored)
The intensity of the color, measured spectrophotometrically, allows for the quantification of the initial phenylalanine concentration. frontiersin.org These assays are advantageous due to their simplicity and the use of standard laboratory equipment.
Fluorescence-Based Enzyme Cascade Assays
Fluorescence-based assays offer even higher sensitivity compared to colorimetric methods. An enzyme cascade strategy is often employed to generate a fluorescent signal. nih.govrsc.org One such assay also utilizes phenylalanine dehydrogenase. The NADH produced in the PDH-catalyzed oxidation of phenylalanine is then used by a second enzyme, such as a nitroreductase, to convert a non-fluorescent substrate into a highly fluorescent product. nih.govrsc.org
The enzyme cascade can be represented as:
L-Phenylalanine + NAD+ --(PDH)--> Phenylpyruvate + NADH + H+
NADH + Non-fluorescent substrate --(Nitroreductase)--> NAD+ + Fluorescent product
The fluorescence intensity is directly proportional to the amount of phenylalanine in the sample. Another approach involves phenylalanine ammonia-lyase (PAL), where the ammonia produced is reacted with o-phthalaldehyde (OPA) to generate a fluorescent product. researchgate.net These cascade assays provide a versatile and highly sensitive platform for phenylalanine quantification in various biological samples. nih.govresearchgate.netresearchgate.net
Advanced Research Perspectives and Emerging Methodologies
Integration of L-[4-³H]Phenylalanine Tracer Studies with Other Isotopic Approaches (e.g., Stable Isotopes, Other Radioisotopes)
The integration of L-[4-³H]Phenylalanine with other isotopic tracers offers a powerful multi-faceted approach to metabolic research. This strategy allows for the simultaneous measurement of different metabolic pathways and fluxes, providing a more comprehensive understanding of complex biological systems. Both radioactive and stable amino acid isotopes are frequently employed in metabolic research to trace the fate of amino acids and quantify biochemical reactions in vivo. nih.govisotope.com
One common approach is the dual-labeling technique, where L-[4-³H]Phenylalanine is used alongside a stable isotope of the same amino acid, such as L-[ring-¹³C₆]Phenylalanine or L-[¹⁵N]Phenylalanine. nih.govbirmingham.ac.uk This allows researchers to distinguish between endogenous and exogenous sources of phenylalanine and to trace its metabolic fate with greater precision. For example, stable isotopes like L-[ring-d₅]phenylalanine have been infused into lactating cows to produce intrinsically labeled milk and meat proteins. nih.govbirmingham.ac.uk Subsequent human studies using these labeled proteins help in directly tracing the availability and utilization of dietary protein-derived amino acids. nih.govbirmingham.ac.uk
Furthermore, L-[4-³H]Phenylalanine can be combined with other radioisotopes to probe different aspects of cellular function. In a technique known as double-tracer microautoradiography, a tritiated compound can be used with a positron-emitting radionuclide. For instance, studies have combined the use of a fluorine-18 (B77423) labeled phenylalanine analogue (4-borono-2-[¹⁸F]fluoro-L-phenylalanine) with [6-³H]thymidine, a DNA precursor, to show that the accumulation of the phenylalanine analogue was related to the activity of DNA synthesis. helsinki.fi This approach enables the correlation of amino acid uptake with cellular proliferation within the same tissue sample.
The combination of different isotopically labeled amino acids in a single experiment provides a robust method for studying whole-body and organ-specific metabolism. nih.gov For instance, a cocktail of tritiated amino acids, including L-[2,6-³H]-Phenylalanine, L-[3,4-³H]-Valine, and L-[4,5-³H]-Leucine, has been infused in rats to simultaneously determine the production rates of these amino acids in various organs. nih.gov Such integrated approaches yield more comprehensive datasets, enhancing the physiological relevance of metabolic models.
| Tracer Combination | Research Application | Investigated Process | Animal Model/System |
| L-[²H₅]Phenylalanine & L-[¹⁵N]Phenylalanine | Production of intrinsically labeled dietary proteins. nih.govbirmingham.ac.uk | Dietary amino acid availability and absorption. nih.govbirmingham.ac.uk | Bovine, Human |
| L-[¹⁸F]FBPA & [⁶-³H]Thymidine | Double-tracer microautoradiography. helsinki.fi | Correlation of amino acid uptake with DNA synthesis. helsinki.fi | Murine |
| L-[³H]Phenylalanine, L-[³H]Valine, L-[³H]Leucine | Multi-tracer organ balance studies. nih.gov | Whole-body and organ-specific amino acid production rates. nih.gov | Rat |
| L-[ring-¹³C₆]Phe & L-[ring-²H₄]Tyr | Compartmental modeling of amino acid kinetics. nih.gov | Whole-body protein synthesis and breakdown. nih.gov | Human |
Multi-Organ and Whole-Body Kinetic Modeling in Animal Models
L-[4-³H]Phenylalanine is instrumental in the development and application of multi-organ and whole-body kinetic models in animal subjects. These models are mathematical frameworks that describe the movement and transformation of the tracer throughout the body, providing quantitative estimates of metabolic fluxes like protein synthesis and breakdown. nih.govnih.gov The measurement of the whole-body rate of appearance of phenylalanine in a postabsorptive state serves as a measure of the whole-body rate of proteolysis. nih.gov
A widely used technique involves the administration of a large dose of L-[4-³H]Phenylalanine, which rapidly elevates the specific radioactivity of free phenylalanine in tissues to a level close to that in the plasma. portlandpress.com This "flooding dose" method allows for the calculation of protein synthesis rates from measurements of tracer incorporation into protein over a short period (e.g., 10 minutes). portlandpress.comscispace.com This approach has been successfully applied to measure protein synthesis rates in a wide range of tissues in rats. portlandpress.com
Kinetic models can range from simple two-compartment models to more complex multi-compartment systems that describe tracer exchange between plasma, tissues, and intracellular pools. nih.govnih.gov For example, a four-compartment model has been developed to describe phenylalanine and tyrosine kinetics, allowing for detailed estimation of protein breakdown and synthesis fluxes. nih.gov While many advanced models are developed in human studies using stable isotopes, the underlying principles are directly applicable to animal research using L-[4-³H]Phenylalanine. nih.gov
| Modeling Approach | Key Feature | Measured Parameter | Application Example |
| Flooding Dose | Injection of a large amount of L-[4-³H]Phenylalanine. portlandpress.com | Fractional rate of protein synthesis (Ks). portlandpress.comportlandpress.com | Measuring synthesis rates in various rat tissues. portlandpress.com |
| Arterial-Venous Difference | Measurement of tracer concentration across an organ. nih.gov | Net organ protein balance, amino acid production. nih.gov | Quantifying hepatic and renal phenylalanine production in rats. nih.gov |
| Compartmental Modeling | Mathematical description of tracer movement between pools. nih.gov | Flux rates between compartments (e.g., protein synthesis, breakdown). nih.gov | Assessing whole-body protein breakdown using phenylalanine and tyrosine isotopes. nih.gov |
Application of L-[4-³H]Phenylalanine in Studies of Cellular and Molecular Regulatory Mechanisms
L-[4-³H]Phenylalanine is a critical tool for investigating the cellular and molecular mechanisms that regulate protein metabolism and amino acid transport. By tracing the incorporation of ³H-phenylalanine into newly synthesized proteins, researchers can directly assess how various stimuli and conditions affect protein synthesis machinery.
One key application is in studying the effects of physiological and pathological effectors on protein synthesis in specific cell types or tissues. For example, L-[4-³H]Phenylalanine has been used to demonstrate that acute ethanol (B145695) administration significantly decreases the synthesis of contractile (myofibrillar) and non-contractile proteins in the seromuscular layer of the rat small intestine. portlandpress.com Such studies provide a molecular basis for understanding the physiological disorders associated with certain conditions. portlandpress.com
The tracer is also used to elucidate the mechanisms of amino acid transport across cell membranes. Studies in cultured cells have used radiolabeled phenylalanine to characterize the activity of specific amino acid transport systems, such as System L. nih.gov Research has shown that the rate of phenylalanine transport via System L is regulated by cell density, a finding linked to the intracellular concentration of other amino acids that can be exchanged. nih.gov
At the molecular level, while the tracer itself is primarily used to measure flux, the data it generates are essential for understanding the regulation of key enzymes and pathways. Phenylalanine itself acts as an allosteric activator of phenylalanine hydroxylase, the rate-limiting enzyme in its catabolism. nih.gov Binding of phenylalanine induces a conformational change in the enzyme, shifting it to a more active state. nih.gov Furthermore, recent research has identified L-phenylalanine as a metabolic checkpoint that controls the function and proliferation of human Th2 cells, a subset of T lymphocytes. biorxiv.org It was found to regulate energy metabolism in these cells by increasing glycolysis and inhibiting oxidative phosphorylation. biorxiv.org Studies using L-[4-³H]Phenylalanine to quantify changes in protein synthesis in response to varying phenylalanine levels can help connect these molecular regulatory events to downstream functional outcomes in the cell.
| Area of Investigation | Experimental System | Key Finding | Regulatory Mechanism |
| Effect of Ethanol | Rat gastrointestinal tissue. portlandpress.com | Ethanol decreases synthesis of contractile and non-contractile proteins. portlandpress.com | Pathogenic alteration in protein synthesis. |
| Amino Acid Transport | Cultured SV40 3T3 cells. nih.gov | Phenylalanine transport via System L is modulated by cell density. nih.gov | Regulation by intracellular amino acid levels available for exchange. |
| T Cell Metabolism | Human CD4+ T cells. biorxiv.org | L-phenylalanine inhibits Th2 cell proliferation and differentiation. biorxiv.org | Control of glycolysis and oxidative phosphorylation. |
| Enzyme Allostery | In vitro enzyme assays. nih.gov | Phenylalanine binding activates phenylalanine hydroxylase. nih.gov | Induction of a conformational change in the enzyme's regulatory domain. |
Q & A
Q. How is L-[4-3H]Phenylalanine used to measure protein synthesis rates in skeletal muscle?
Methodological Answer: The fractional synthesis rate (FSR) of proteins can be determined by administering this compound and quantifying its incorporation into muscle tissue. Key steps include:
- Homogenization and Fractionation : Muscle homogenates are separated into total protein (TP) and myofibrillar protein (MP) fractions .
- Radioactivity Measurement : Phenylalanine-specific radioactivity is quantified using anion-exchange HPLC with post-column derivatization (e.g., OPA reagent) and liquid scintillation counting .
- FSR Calculation :
This method accounts for variations in precursor pool specific activity, critical for accurate measurements .
Table 1 : Key Parameters for FSR Calculation
| Parameter | Description | Source |
|---|---|---|
| Precursor pool SA | Specific activity of free phenylalanine in muscle | |
| Incorporation time | Duration of isotope administration (e.g., 2–6 hours) |
Q. What are the best practices for storing and handling this compound to ensure stability?
Methodological Answer:
- Storage Conditions : Store at –20°C in ethanol-water (2:98) or 0.01N HCl to prevent radiolysis. Transport on dry ice to maintain integrity .
- Handling : Use lead shielding and PPE to minimize radiation exposure. Aliquot working solutions to avoid repeated freeze-thaw cycles .
- Purity Checks : Validate isotopic purity via HPLC coupled with mass spectrometry (LC-MS) or scintillation counting .
Advanced Research Questions
Q. How can researchers resolve discrepancies in tritium retention data during metabolic tracing studies?
Methodological Answer: Discrepancies may arise from differential isotope loss in metabolic pathways. To address this:
- Pathway-Specific Tracing : Compare retention in aliphatic vs. aromatic positions (e.g., 3H at C4 vs. ring positions) using chiral chromatography .
- Control Experiments : Use non-metabolizable analogs (e.g., D-phenylalanine) to distinguish enzyme-mediated vs. non-specific isotope loss .
- Data Normalization : Express results as a percentage of initial specific activity, correcting for pool dilution effects .
Example : In cachexia models, serum phenylalanine levels remain stable, but muscle-specific incorporation rates decline, suggesting tissue-specific degradation rather than systemic pool variations .
Q. What experimental designs mitigate isotope dilution effects in in vivo vs. in vitro studies?
Methodological Answer:
- In Vivo : Use primed continuous infusion to achieve steady-state precursor pool specific activity. Monitor blood phenylalanine levels via frequent sampling .
- In Vitro : Pre-incubate tissues with isotope-free media to equilibrate intracellular pools before adding this compound .
- Mathematical Modeling : Apply compartmental models to account for intracellular-extracellular phenylalanine exchange .
Table 2 : Comparison of In Vivo vs. In Vitro Approaches
Q. How do researchers validate this compound incorporation efficiency across tissues with varying metabolic rates?
Methodological Answer:
- Tissue-Specific Calibration : Normalize incorporation rates to tissue RNA content (a proxy for translational capacity) .
- Cross-Validation : Compare results with alternative isotopes (e.g., 14C-labeled phenylalanine) or stable isotopes (e.g., 13C6-phenylalanine) via LC-MS .
- Error Mitigation : Use internal standards (e.g., L-Phenylalanine-13C6) to correct for analytical variability in HPLC or scintillation counting .
Data Contradiction Analysis
Q. Why might this compound show reduced incorporation in cachectic muscle despite stable serum levels?
Methodological Answer: Cachexia-induced proteolysis increases intracellular phenylalanine recycling, diluting the tracer's specific activity. To address this:
- Direct Measurement : Quantify muscle-free phenylalanine specific activity rather than relying on serum values .
- Inhibition Studies : Use transglutaminase inhibitors (e.g., glycine methyl ester) to block protein degradation pathways, isolating synthesis effects .
- Dynamic Labeling : Shorten labeling periods to minimize degradation interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
